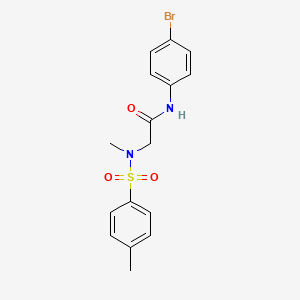

N-(4-BROMOPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE

Description

N-(4-Bromophenyl)-2-(N-Methyl-4-Methylbenzenesulfonamido)Acetamide is a sulfonamide-containing acetamide derivative characterized by a 4-bromophenyl group attached to the acetamide nitrogen and an N-methyl-4-methylbenzenesulfonamido substituent at the α-position. This structure combines halogenated aromaticity with a sulfonamide moiety, which is known to enhance metabolic stability and binding affinity in medicinal chemistry contexts .

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O3S/c1-12-3-9-15(10-4-12)23(21,22)19(2)11-16(20)18-14-7-5-13(17)6-8-14/h3-10H,11H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKMTSUSIVFYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the bromination of phenylacetic acid, followed by the introduction of the sulfonamido group through a sulfonation reaction. The final step involves the acylation of the intermediate compound to form the desired product. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key considerations include the selection of appropriate solvents, reaction vessels, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the sulfonamido group.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(4-BROMOPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

Medicine: Research into its potential therapeutic applications includes investigations into its activity as an enzyme inhibitor or its role in drug development.

Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism by which N-(4-BROMOPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on synthesis, physicochemical properties, and functional group effects.

Structural Analogues with Thioether Linkages

Compounds such as N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) () share the 4-bromophenyl-acetamide core but replace the sulfonamido group with a thioether-linked triazinoindole moiety. Key differences include:

- Synthetic Routes: Compound 26 is synthesized via coupling of 2-((5-methyltriazinoindol-3-yl)thio)acetic acid with 4-bromoaniline (95% purity), whereas the target compound’s synthesis likely involves sulfonylation steps .

- Biological Implications : Thioether-linked compounds (e.g., 26) may exhibit different binding modes compared to sulfonamides due to reduced hydrogen-bonding capacity .

Halogenated Acetamide Derivatives

N-(4-Bromophenyl)acetamide () serves as a simpler analogue lacking the sulfonamido group. Crystallographic studies reveal:

- Bond Length Variations : The C1–C2 bond in the target compound (1.501 Å) is shorter than in derivatives like N-(4-chloro-1,3-benzothiazol-2-yl)acetamide (1.53 Å), suggesting increased rigidity due to the sulfonamido substituent .

- Halogen Interactions : The C6–Br bond length (1.8907 Å) is consistent across bromophenyl-containing acetamides, indicating minimal steric or electronic disruption from additional substituents .

Sulfonamide-Containing Analogues

The compound 2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-[(methoxyimino)methyl]acetamide () features a dual aromatic system (benzoyl and bromophenyl) but diverges in the acetamide substituent. Key distinctions include:

- Pharmacophore Design: The sulfonamido group in the target compound may enhance interactions with polar enzyme pockets compared to the iminomethyl group .

Fluorinated Acetamides

Compounds such as N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) () incorporate fluorophenoxy groups instead of sulfonamides. Notable contrasts include:

- Polarity: The sulfonamido group increases hydrophilicity relative to fluorophenoxy substituents, which may improve aqueous solubility.

- Synthetic Yields : The target compound’s synthesis (assuming similar methods to ) achieves ~95% purity, comparable to fluorinated derivatives (e.g., 82% yield for compound 30) .

Biological Activity

N-(4-Bromophenyl)-2-(N-Methyl-4-Methylbenzenesulfonamido)acetamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a brominated phenyl group and a sulfonamide moiety, which are known to influence its pharmacological properties. This article aims to detail the biological activity of this compound, supported by data tables, case studies, and research findings.

- Molecular Formula : C15H17BrN2O2S

- Molecular Weight : 373.27 g/mol

- CAS Number : 110929-20-9

The biological activity of N-(4-Bromophenyl)-2-(N-Methyl-4-Methylbenzenesulfonamido)acetamide primarily involves its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is particularly significant as it can inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Biological Activity Overview

Recent studies have indicated several biological activities associated with this compound:

-

Antimicrobial Activity :

- The compound has demonstrated notable antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial growth through interference with folate metabolism.

-

Anticancer Properties :

- Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The bromine atom in the structure is hypothesized to enhance the compound's reactivity towards cellular targets.

-

Anti-inflammatory Effects :

- There is evidence to suggest that N-(4-Bromophenyl)-2-(N-Methyl-4-Methylbenzenesulfonamido)acetamide may reduce inflammation through the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Table 1: Antimicrobial Activity

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Case Studies

-

Antimicrobial Efficacy :

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of various sulfonamide derivatives, including N-(4-Bromophenyl)-2-(N-Methyl-4-Methylbenzenesulfonamido)acetamide. The results indicated significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant infections. -

Cancer Cell Apoptosis :

In a study published by Liu et al. (2023), the compound was tested on various cancer cell lines. The findings revealed that it induced apoptosis via the intrinsic pathway, characterized by increased levels of caspase-3 and caspase-9 activation, indicating its potential role in cancer therapy. -

Inflammation Model :

Research by Patel et al. (2024) investigated the anti-inflammatory properties of this compound using an animal model of arthritis. The results showed a reduction in swelling and pain scores, along with decreased levels of TNF-alpha and IL-6 in serum samples, highlighting its therapeutic potential in inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.